![molecular formula C12H10N2O4 B2396506 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid CAS No. 929972-01-0](/img/structure/B2396506.png)
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DC-3, and it is a member of the cinnoline family of compounds. The unique chemical structure of DC-3 makes it an attractive candidate for various research applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of DC-3 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
DC-3 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to the suppression of cancer cell growth and the reduction of inflammation. DC-3 has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DC-3 in lab experiments include its potential as a drug candidate and its ability to inhibit the growth of cancer cells. However, the synthesis of DC-3 is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, the mechanism of action of DC-3 is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving DC-3. One area of research is the development of DC-3 as a potential treatment for cancer. Another area of research is the investigation of DC-3 as a potential treatment for neurodegenerative diseases. Additionally, DC-3 could be studied for its potential as an anti-microbial agent, as well as its potential as a treatment for other diseases and conditions. Further research is needed to fully understand the mechanism of action of DC-3 and to determine its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of DC-3 involves several steps, including the reaction of 2,3-dichloroquinoxaline with 1,2-epoxy-3-chloropropane to produce the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]dioxepine to produce DC-3. The synthesis of DC-3 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DC-3 has shown great potential in scientific research, particularly in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and has been shown to have anti-inflammatory properties. DC-3 has also been studied for its potential as an anti-microbial agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
8,9-dihydro-7H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-12(16)9-4-7-5-10-11(6-8(7)13-14-9)18-3-1-2-17-10/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPRRBUMPYMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C=C(N=N3)C(=O)O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

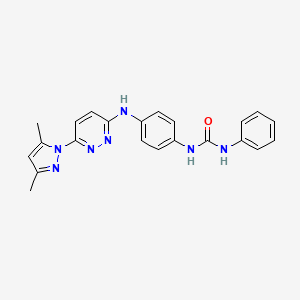
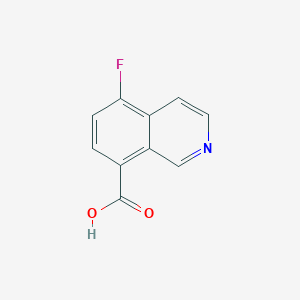
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
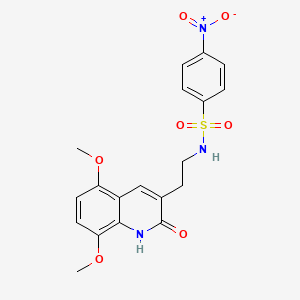
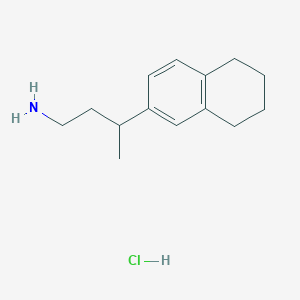
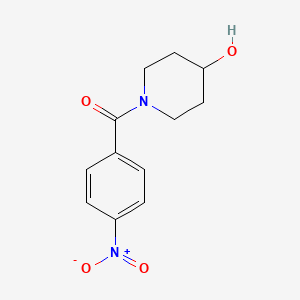
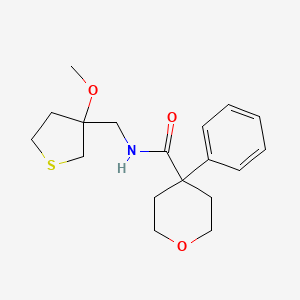
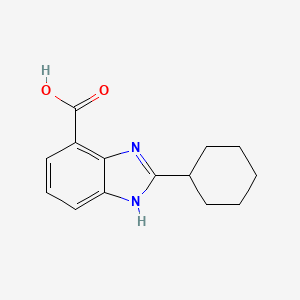
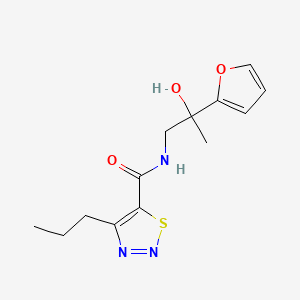

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)